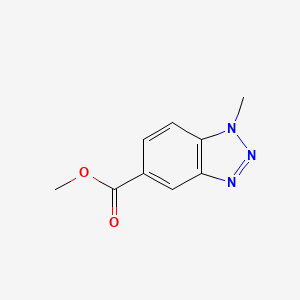

Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-8-4-3-6(9(13)14-2)5-7(8)10-11-12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQRXXONGCAZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Benzotriazole Core

The benzotriazole ring is commonly synthesized by diazotization of o-phenylenediamine with nitrous acid, yielding benzotriazole via an intramolecular cyclization reaction. This step is well-established and forms the scaffold for further functionalization.

N-Methylation

Selective methylation at the N-1 position is typically achieved by treating benzotriazole with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). This step requires careful control to avoid over-alkylation or substitution at other nitrogen atoms.

Carboxylation and Esterification at the 5-Position

The introduction of the carboxylate group at the 5-position can be accomplished by:

- Direct oxidation of methyl-substituted benzotriazoles using strong oxidants such as potassium permanganate (KMnO4), which converts methyl groups to carboxylic acids.

- Alternatively, carboxylation can be performed via lithiation at the 5-position followed by reaction with carbon dioxide (CO2), then esterification with methanol under acidic conditions to yield the methyl ester.

Detailed Preparation Method of Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate

While direct literature on this exact compound is limited, closely related benzotriazole derivatives provide a reliable synthetic blueprint.

Oxidation of 1-Methyl-5-methylbenzotriazole to 1-Methyl-1,2,3-benzotriazole-5-carboxylic Acid

A key preparative step involves oxidation of the methyl group at the 5-position to the carboxylic acid using potassium permanganate under aqueous reflux conditions:

- Reaction Conditions:

- Starting material: 1-methyl-5-methylbenzotriazole

- Oxidant: Potassium permanganate (6–8 equivalents relative to substrate)

- Solvent: Water

- Temperature: 65–85 °C

- Reaction time: 5–8 hours reflux with stirring

- Work-up:

- Filtration to remove manganese dioxide precipitate

- Acidification of filtrate to pH 2.6–3.5 with concentrated hydrochloric acid or nitric acid

- Precipitation of the carboxylic acid as a white or pale yellow solid

- Filtration, washing, and drying to obtain the pure acid

This method is adapted from oxidation procedures of methyl-substituted benzotriazoles and yields carboxylic acids with high purity and yield (~95–98%).

Esterification to Methyl Ester

The carboxylic acid intermediate is then converted to the methyl ester by standard esterification methods:

- Typical Conditions:

- Reflux with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid

- Removal of water formed during the reaction to drive equilibrium toward ester formation

- Alternative Methods:

- Use of methyl chloroformate or diazomethane for methyl esterification under milder conditions.

Summary of the Stepwise Synthesis

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzotriazole formation | o-Phenylenediamine + nitrous acid | Benzotriazole | High (literature reported) |

| 2 | N-Methylation | Methyl iodide + K2CO3, solvent (acetone/DMF) | 1-Methylbenzotriazole | 80–95 |

| 3 | Methyl group oxidation | KMnO4, water, reflux 65–85 °C, 5–8 h | 1-Methyl-1,2,3-benzotriazole-5-carboxylic acid | 95–98 |

| 4 | Esterification | Methanol + acid catalyst, reflux | This compound | 85–95 |

Research Findings and Optimization Notes

- Oxidation Efficiency: The use of potassium permanganate is advantageous due to its strong oxidizing power and availability. Reaction temperature and time are critical; too high temperature or prolonged reaction may lead to over-oxidation or ring degradation.

- Purification: The intermediate carboxylic acid precipitates upon acidification, facilitating easy isolation. Washing with distilled water removes residual manganese salts.

- Esterification: Acid-catalyzed esterification is the preferred method for methyl ester formation due to mild conditions and high selectivity. Alternative methylation reagents can be used for sensitive substrates.

- Industrial Scale-Up: Continuous flow reactors and controlled addition of oxidants can improve yield and safety in large-scale production.

Comparative Analysis with Related Benzotriazole Derivatives

| Compound | Oxidation Method | Methylation Method | Esterification Method | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| This compound | KMnO4 oxidation of methyl group at 5-position | Methyl iodide + base | Acid-catalyzed methanol reflux | 85–98 | Standard approach, well-documented |

| Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate | CO2 carboxylation + methylation | Propylation via alkyl halide | Methanol + acid catalyst | 80–95 | Similar strategy with alkyl variations |

| Methyl 1-cyclopentyl-1,2,3-benzotriazole-5-carboxylate | Stepwise benzotriazole formation, alkylation, carboxylation | Cyclopentyl bromide + base | Methyl chloroformate esterification | High | Industrial methods optimized for flow |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds.

Scientific Research Applications

Organic Synthesis

MMB-TRZ serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. It can be utilized in:

- Esterification Reactions: To produce esters for further applications.

- Nucleophilic Substitution Reactions: Where the methyl group can be exchanged for other functional groups.

Biological Studies

Research has indicated potential biological activities of MMB-TRZ, particularly:

- Antimicrobial Properties: Studies suggest it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity: Preliminary investigations have indicated that MMB-TRZ might affect cancer cell proliferation through specific molecular interactions.

Pharmaceutical Applications

MMB-TRZ is being explored as a precursor in drug synthesis due to its ability to modify biological pathways. It may contribute to the development of new pharmaceuticals targeting specific diseases or conditions.

Corrosion Inhibition

Similar to other benzotriazole derivatives, MMB-TRZ is effective as a corrosion inhibitor for metals such as copper and brass. Its mechanism involves:

- Formation of Protective Layers: It creates a barrier on metal surfaces, preventing oxidation and degradation.

UV Stabilizers

The compound is also used in formulations as a UV stabilizer, protecting materials from photodegradation. This application is particularly relevant in plastics and coatings exposed to sunlight.

Case Studies

Case Study 1: Corrosion Inhibition Effectiveness

A study evaluated the corrosion inhibition efficiency of MMB-TRZ on copper substrates in saline environments. Results indicated a significant reduction in corrosion rates compared to untreated samples, demonstrating its efficacy as an industrial corrosion inhibitor.

Case Study 2: Antimicrobial Activity

In vitro tests showed that MMB-TRZ exhibited antimicrobial activity against specific strains of bacteria. The compound was effective at low concentrations, suggesting potential for use in antimicrobial formulations.

Mechanism of Action

The mechanism of action of methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anticorrosive properties are attributed to its ability to form a protective layer on metal surfaces, preventing oxidation .

Comparison with Similar Compounds

Key Observations:

Bromine at the 7-position (C₉H₈BrN₃O₂) introduces halogen bonding capabilities, useful in Suzuki-Miyaura cross-coupling reactions .

Ester Group Variations :

- Ethyl esters (e.g., C₁₂H₁₄BrN₃O₂) may exhibit slower hydrolysis rates compared to methyl esters, influencing drug bioavailability .

Biological Activity

Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate (MMB-TRZ) is a benzotriazole derivative that exhibits a range of biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 191.19 g/mol. Its structure comprises a benzotriazole ring with methyl substitutions at the 1 and 5 positions, contributing to its unique reactivity and solubility characteristics in organic solvents.

Target Enzymes

MMB-TRZ primarily interacts with protease enzymes, such as chymotrypsin, trypsin, and papain. The compound acts as an inhibitor by binding to the active sites of these enzymes, which prevents substrate access and disrupts normal enzymatic activity. This inhibition can lead to altered protein degradation and processing within cells.

Biochemical Pathways

The compound is involved in various metabolic pathways where it interacts with enzymes and cofactors essential for its biological activity. Its inhibition of protease enzymes is a critical aspect of its metabolic role, influencing cellular processes such as signaling pathways and gene expression .

Anticancer Potential

Benzotriazole derivatives have been explored for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. MMB-TRZ's mechanism of inhibiting protease activity may also translate into anticancer effects by disrupting the proteolytic processing required for tumor growth .

Case Studies and Research Findings

A review of literature reveals several studies focusing on related benzotriazole compounds that provide insights into the potential biological activities of MMB-TRZ:

Q & A

Q. What are the recommended methods for synthesizing Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate, and how do reaction conditions influence yield?

Synthesis typically involves esterification or alkylation of benzotriazole precursors. For example, analogous compounds like Ethyl 1-benzyl-5-substituted triazoles are synthesized via cyclization reactions under reflux with catalysts such as H2SO4. Reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized to avoid side products like over-alkylation. Limited data on the target compound’s synthesis suggests using methylating agents (e.g., methyl iodide) in aprotic solvents, monitored by TLC or HPLC .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Programs like SHELXL (for refinement) and WinGX (for data processing) are critical. For example, similar triazole derivatives (e.g., 1-Benzyl-5-methyl-1H-triazole-4-carboxylic acid) were resolved with R-factors ≤ 0.053 using Mo-Kα radiation . Ensure crystal quality by slow evaporation in solvents like DCM/hexane. Anisotropic displacement parameters and hydrogen bonding networks should be analyzed to confirm stereochemistry .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

While specific toxicity data is scarce, analogous benzotriazoles require P95/P1 respirators, nitrile gloves, and fume hoods to mitigate inhalation risks . Storage should adhere to NFPA guidelines (cool, dry conditions, away from oxidizers). Toxicity extrapolation from structurally similar compounds suggests potential mutagenicity; thus, Ames testing is advised .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for this compound?

Discrepancies in bond lengths or angles (e.g., triazole ring vs. ester group geometry) can be addressed using density functional theory (DFT) to compare experimental and calculated parameters. For instance, SHELX-refined structures often show deviations < 0.01 Å in bond distances when validated against theoretical models . Use software like Gaussian or ORCA to optimize geometry and assess electron density maps for aromaticity effects .

Q. What strategies are effective in studying the reactivity of the methyl ester group under basic or acidic conditions?

Hydrolysis kinetics can be monitored via <sup>1</sup>H NMR or IR spectroscopy. For example, methyl esters in benzotriazoles hydrolyze faster in alkaline media (pH > 10) due to nucleophilic attack by OH<sup>−</sup>. Control experiments with deuterated solvents (D2O) help isolate reaction pathways. Stability studies should include Arrhenius plots to predict shelf-life under varying temperatures .

Q. How can researchers assess potential biological activity given the compound’s structural similarity to neuroprotective agents?

Structural analogs like modafinil exhibit neuroprotective effects via dopamine modulation in Parkinsonian models . For the target compound, in vitro assays (e.g., SH-SY5Y cell viability under oxidative stress) and in vivo models (e.g., 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity) are recommended. LC-MS/MS can quantify striatal dopamine levels post-treatment .

Methodological Notes

- Structural Refinement : Always cross-validate SHELXL-refined structures with PLATON to check for missed symmetry or twinning .

- Toxicity Testing : Prioritize OECD guidelines (e.g., Test No. 471 for mutagenicity) if in vivo data is lacking .

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations and minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.